Azido-PEG12-acid

Catalog No.
S3328963
CAS No.
2152679-71-3
M.F
C27H53N3O14
M. Wt
643.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG12-acid

CAS Number

2152679-71-3

Product Name

Azido-PEG12-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C27H53N3O14

Molecular Weight

643.7 g/mol

InChI

InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)

InChI Key

DYFODOGACDHUBQ-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Azido-PEG12-acid is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker. It features a terminal azide group for bioorthogonal 'click' chemistry reactions and a carboxylic acid for stable amide bond formation with primary amines. The core of the molecule is a discrete chain of exactly 12 ethylene glycol units, which imparts high water solubility and a precisely defined spacer length. This defined structure is a key attribute, distinguishing it from traditional polydisperse PEG reagents and enabling higher precision in applications like antibody-drug conjugate (ADC) and PROTAC development.

Substituting Azido-PEG12-acid with polydisperse PEG alternatives or even other discrete-length PEGs (e.g., PEG4, PEG24) is a critical design choice, not a simple cost-saving measure. Polydisperse PEGs introduce significant batch-to-batch variability and product heterogeneity, complicating purification, characterization, and regulatory approval. This lack of uniformity can compromise the reproducibility of a conjugate's pharmacokinetic profile and biological activity. Furthermore, altering the PEG length is not trivial; the 12-unit spacer is often selected to achieve an optimal balance between solubility, steric hindrance, and the spatial distance required for biological interactions, such as in PROTAC ternary complex formation or ADC target binding. Using a shorter or longer linker can negatively impact conjugate stability, binding affinity, or efficacy.

Ensures Product Homogeneity and Simplifies Analysis vs. Polydisperse Alternatives

Unlike polydisperse PEGs which produce a distribution of polymer lengths, monodisperse (or discrete) PEGs like Azido-PEG12-acid are single chemical compounds. This fundamental difference results in a single, sharp peak in mass spectrometry analysis, whereas a polydisperse equivalent shows a broad distribution of peaks. This homogeneity is critical for manufacturing consistency, as it simplifies purification, eliminates a key source of batch-to-batch variability, and allows for unambiguous structural characterization of the final conjugate.

Evidence DimensionProduct Purity & Analytical Profile
Target Compound DataSingle peak in mass spectrum, Polydispersity Index (PDI) = 1.0
Comparator Or BaselinePolydisperse PEG: Broad distribution of peaks in mass spectrum, PDI > 1.0
Quantified DifferenceQualitative but definitive: a single molecular entity vs. a heterogeneous mixture
ConditionsMass Spectrometry (e.g., MALDI-TOF or ESI-MS) of the PEG linker or the final bioconjugate.

This ensures reproducible synthesis and simplifies the analytical workflow required for quality control and regulatory submission.

Optimizes Pharmacokinetics by Balancing Spacer Length and Hydrophilicity

In the development of antibody-drug conjugates (ADCs), PEG spacer length directly impacts plasma clearance and overall drug exposure. A systematic study showed that increasing PEG length from 0 to 24 units progressively decreased ADC clearance. The effect plateaued around PEG8, with PEG8, PEG12, and PEG24 linkers all demonstrating a stabilized, low clearance rate comparable to the unconjugated antibody. This indicates that the PEG12 length provides the full pharmacokinetic benefit of reduced clearance without adding unnecessary linker length, which could potentially interfere with antigen binding or increase steric hindrance.

Evidence DimensionADC Plasma Clearance
Target Compound DataPEG12 linker: Stabilized, low plasma clearance
Comparator Or BaselineNo PEG linker (PEG0): High plasma clearance. Shorter PEGs (e.g., PEG2, PEG4): Intermediate clearance.
Quantified DifferencePEG8, PEG12, and PEG24 linkers reduced clearance to a stable baseline, significantly lower than linkers with few or no PEG units.
ConditionsIn vivo mouse pharmacokinetic study of an ADC with varying PEG spacer lengths (0, 2, 4, 8, 12, 24 units).

Selecting the PEG12 length provides maximal pharmacokinetic benefit, improving circulation half-life and drug exposure at the target site.

Enables High Drug-to-Antibody Ratios (DAR) by Mitigating Hydrophobicity

A primary challenge in developing potent ADCs is the aggregation caused by hydrophobic payloads, which typically limits the drug-to-antibody ratio (DAR) to 4 or less. Hydrophilic PEG linkers are used to counteract this. In one study, incorporating a PEG12 spacer into a linker-payload construct enabled the synthesis of ADCs with an average DAR of 3.0. In contrast, attempts to create high-DAR ADCs using purely hydrophobic linkers often fail due to aggregation and rapid clearance. The PEG12 linker effectively shields the hydrophobic drug, improving solubility and enabling the manufacturability of stable, higher-DAR conjugates without requiring organic co-solvents during conjugation.

Evidence DimensionAchievable Drug-to-Antibody Ratio (DAR)
Target Compound DataWith PEG12 spacer: Achieved average DAR of 3.0
Comparator Or BaselineHydrophobic linkers without PEG: Often fail to produce stable conjugates with DAR > 4 due to aggregation.
Quantified DifferenceEnables stable high-DAR conjugates that are otherwise inaccessible.
ConditionsSynthesis of antibody-drug conjugates with hydrophobic payloads.

This allows for the development of more potent ADCs by increasing the amount of drug delivered to the target cell per antibody, a critical factor for therapeutic efficacy.

Manufacturing Antibody-Drug Conjugates (ADCs) with High Potency and Defined Pharmacokinetics

For developing ADCs where a high drug-to-antibody ratio (DAR) is desired to maximize potency. The PEG12 spacer improves the solubility of hydrophobic payloads, preventing aggregation and enabling stable high-DAR formulations. Its defined length ensures low plasma clearance and a predictable pharmacokinetic profile, which is critical for clinical translation.

Synthesizing PROTACs with Optimized Ternary Complex Formation

In PROTAC design, the linker length is critical for enabling the productive formation of a ternary complex between the target protein and an E3 ligase. The defined, 12-unit PEG chain of Azido-PEG12-acid provides a flexible, hydrophilic spacer of a specific length (~4.7 nm) that can bridge the two proteins effectively, while its monodispersity ensures that every PROTAC molecule has the same optimal geometry.

Developing Bioconjugates and Diagnostics Requiring High Batch-to-Batch Reproducibility

For applications where reproducibility is paramount, such as clinical diagnostics or GMP-manufactured therapeutics. The use of a monodisperse reagent like Azido-PEG12-acid eliminates the analytical complexity and product heterogeneity associated with polydisperse PEGs, ensuring consistent product composition and performance across different synthesis batches.

XLogP3

-1.1

Dates

Last modified: 08-19-2023

Explore Compound Types